molecular formula C7H4ClN3O2 B12943580 2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12943580
M. Wt: 197.58 g/mol
InChI Key: NXKGISAIOMEPLM-UHFFFAOYSA-N
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Description

2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with formamide, followed by cyclization using a suitable catalyst . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dimethylformamide). Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various cellular pathways. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-7-10-3-1-4(6(12)13)9-2-5(3)11-7/h1-2H,(H,10,11)(H,12,13)

InChI Key

NXKGISAIOMEPLM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC(=N2)Cl

Origin of Product

United States

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